molecular formula C12H16N2O3 B3104429 tert-Butyl (4-carbamoylphenyl)carbamate CAS No. 1480076-66-1

tert-Butyl (4-carbamoylphenyl)carbamate

Cat. No.: B3104429
CAS No.: 1480076-66-1
M. Wt: 236.27 g/mol
InChI Key: FTMCDNUPDNJJKU-UHFFFAOYSA-N
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Description

tert-Butyl (4-carbamoylphenyl)carbamate (CAS 1480076-66-1) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research. This compound features both a carbamate group, provided by the tert-butoxycarbonyl (Boc) protecting group, and a benzamide functionality. The Boc group is a cornerstone in organic synthesis, widely used to protect amines due to its stability under a range of conditions and its clean removal with mild acid . The presence of the carbamate moiety is particularly valuable, as carbamates are known to improve the proteolytic stability, modulate bioavailability, and enhance the ability of pharmacologically active compounds to cross cell membranes compared to their amide-based analogues . Carbamate-containing structures are established structural motifs in a diverse array of approved pharmaceuticals, including protease inhibitors, anticonvulsants, and cholinesterase inhibitors for the treatment of conditions like Alzheimer's disease . As a bifunctional molecule, this compound serves as a versatile precursor or intermediate in the synthesis of more complex, target-oriented molecules. Its structure makes it suitable for exploring structure-activity relationships in the development of new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. REFERENCES For more information about the role of carbamates in drug discovery, please refer to: Visini, R. et al. (2020). Carbamate Group as Structural Motif in Drugs. PMC . Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC7968508/ .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-carbamoylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-9-6-4-8(5-7-9)10(13)15/h4-7H,1-3H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMCDNUPDNJJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl 4 Carbamoylphenyl Carbamate and Its Analogs

Strategies for the Introduction of the tert-Butyl Carbamate (B1207046) Moiety

The installation of a tert-butyl carbamate (Boc) group onto an aromatic amine is a cornerstone of many synthetic routes. The stability of the Boc group under various conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal protecting group in multi-step synthesis.

Reactant Selection and Stoichiometry in Carbamoylation Reactions

The most prevalent method for introducing the Boc moiety onto an aniline (B41778) derivative, such as 4-aminobenzamide (B1265587), involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reagent is favored due to its commercial availability, ease of handling, and high reactivity. The reaction proceeds by the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O, leading to the formation of the desired carbamate and the release of tert-butanol (B103910) and carbon dioxide.

Stoichiometrically, the reaction is typically performed with a slight excess of di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) to ensure complete conversion of the starting amine. A base is required to neutralize the acidic proton of the amine and facilitate the reaction. Common bases include triethylamine (B128534) (Et₃N), N,N-diisopropylethylamine (DIPEA), or an inorganic base like sodium hydroxide (B78521) or sodium bicarbonate. google.com

A summary of common reactants for the introduction of the tert-butyl carbamate moiety is presented below.

ReactantTypical Co-reagents/ConditionsAdvantages
Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., NaOH, Et₃N, DMAP), Solvent (e.g., THF, Dioxane, CH₂Cl₂)High yield, mild conditions, readily available. google.com
tert-Butyl AlcoholSodium Cyanate, Trifluoroacetic AcidOne-pot procedure from the alcohol. orgsyn.org
Aromatic Carboxylic AcidDi-tert-butyl dicarbonate, Sodium Azide (B81097)Forms acyl azide intermediate, proceeds via Curtius rearrangement. organic-chemistry.org
2-BromoethylamineDi-tert-butyl dicarbonate, NaOH, Water-soluble solventDirect synthesis of Boc-protected aminoethyl bromides. google.com

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is crucial for maximizing the yield and purity of tert-butyl (4-carbamoylphenyl)carbamate. For reactions employing Boc₂O, the choice of solvent and base plays a significant role. Solvents such as tetrahydrofuran (B95107) (THF), 1,4-dioxane, dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly used. The reaction is typically conducted at room temperature, although gentle heating may be employed to accelerate slow reactions.

In recent years, palladium-catalyzed C-N cross-coupling reactions have emerged as a powerful tool for forming N-Boc-protected anilines from aryl halides. sigmaaldrich.comnih.govacs.org This methodology involves the coupling of an aryl bromide or iodide with tert-butyl carbamate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This approach is particularly valuable for synthesizing derivatives where the corresponding aniline is not easily accessible. A combination of Pd₂(dba)₃ and a monodentate ligand like tert-butyl X-Phos has been shown to be effective for this transformation at room temperature. acs.org The choice of base is critical, with sodium tert-butoxide often providing the best results. acs.org

Catalyst/Ligand SystemBaseSolventTemperatureYield (%)Reference
Pd₂(dba)₃·CHCl₃ / tert-Butyl X-PhosNaOtBuToluene (B28343)Room Temp43-83 acs.org
[(π-allyl)PdCl]₂ / cBRIDPK₃PO₄Water (TPGS-750-M)50 °CGood nih.gov
Not Applicable (Boc₂O method)NaOHWater-soluble solvent-15 to 5 °CHigh google.com

Functionalization and Derivatization of the Phenylcarbamate Core

The phenylcarbamate core of this compound serves as a versatile scaffold for further chemical modifications. These derivatizations allow for the synthesis of a wide array of analogs with tailored properties.

Amide Bond Formation via Coupling Reagents (e.g., HATU, EDCI/HoBt)

Amide bond formation is one of the most important reactions in medicinal chemistry. In the context of the phenylcarbamate core, this can be achieved by coupling a carboxylic acid with an amino-functionalized phenylcarbamate precursor, such as tert-butyl (4-aminophenyl)carbamate. A variety of coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid.

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) is a water-soluble carbodiimide (B86325) commonly used for this purpose. Its effectiveness is significantly enhanced when used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to an HOBt-ester. This activated ester subsequently reacts with the amine to form the amide bond, with the urea (B33335) byproduct being water-soluble and easily removed during workup. nih.gov

Uronium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are another class of highly efficient reagents for amide bond formation. luxembourg-bio.com HATU, often used with a non-nucleophilic base like DIPEA, rapidly converts carboxylic acids into activated esters, which then react smoothly with amines. These reagents are particularly useful for coupling sterically hindered substrates or less reactive amines. nih.gov

A study on the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives utilized EDCI and HOBt to couple various benzoic acids with tert-butyl (2-aminophenyl)carbamate, achieving yields ranging from 72% to 76%. nih.gov

Coupling ReagentAdditiveBaseTypical SolventKey Features
EDCIHOBtDIPEADCM, DMFWater-soluble byproducts, suppresses side reactions. nih.govnih.gov
HATUNoneDIPEADMF, NMPHigh reactivity, suitable for difficult couplings. nih.govluxembourg-bio.com
DCCDMAPEt₃NDCMForms insoluble DCU byproduct, powerful acylating agent. nih.gov
BOP-ClEt₃NCH₃CNSluggish for electron-deficient amines. nih.gov

Nucleophilic Substitutions on Substituted Phenyl Rings

The phenyl ring of carbamate derivatives can undergo nucleophilic aromatic substitution (SNAr) if it is appropriately activated. The SNAr mechanism requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (typically a halide). libretexts.orgchemistrysteps.com The EWG stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby facilitating the reaction. libretexts.org

In the case of a substituted analog of this compound, such as tert-butyl (4-carbamoyl-2-chlorophenyl)carbamate, the carbamoyl (B1232498) group and the tert-butoxycarbonylamino group can influence the ring's reactivity. The carbamoyl group is an electron-withdrawing group and would activate the ring towards nucleophilic attack. If a good leaving group like a halogen is present, it can be displaced by a variety of nucleophiles.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. chemistrysteps.com The reaction conditions typically involve heating the substituted aryl halide with the nucleophile in a polar aprotic solvent like DMSO or DMF. This strategy allows for the introduction of diverse functional groups onto the aromatic core, significantly expanding the chemical space accessible from the phenylcarbamate scaffold.

Reductive and Oxidative Transformations

The phenylcarbamate core and its substituents can be subjected to various reductive and oxidative transformations. The stability of the tert-butyl carbamate group allows for selective manipulation of other functionalities within the molecule.

Reductive Transformations: A common synthetic strategy involves the reduction of a nitro group to an amine, which is then protected as a carbamate. For instance, tert-butyl (2-aminophenyl)carbamate can be prepared by the reduction of tert-butyl (2-nitrophenyl)carbamate using reagents like FeCl₃ and hydrazine (B178648) hydrate. nih.gov The carbamoyl group itself is generally resistant to mild reducing agents, but it can be reduced to a primary amine or an alcohol under more forcing conditions, although this may also affect the carbamate protecting group.

Oxidative Transformations: The aromatic ring of the phenylcarbamate is generally stable to mild oxidizing agents. However, strong oxidizing agents can lead to degradation of the ring. More specific oxidative transformations can be performed on substituents. For example, ruthenium tetroxide (RuO₄) has been used for the oxidative cleavage of the double bond in cyclic ene-carbamates to yield ω-(N-formylamino)carboxylic acids. nih.gov While this specific reaction is not directly applicable to the aromatic core, it demonstrates that oxidative transformations can be selectively performed on other parts of a molecule containing a carbamate group. The tert-butyl carbamate itself is generally stable to many common oxidative conditions.

Carbon-Carbon Bond Formation Methodologies

The construction of carbon-carbon (C-C) bonds is fundamental to the synthesis of complex organic molecules. For derivatives of this compound, advanced methodologies such as palladium-catalyzed cross-coupling reactions and asymmetric catalytic reactions are employed to build intricate molecular architectures with high precision.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, particularly in the synthesis of biaryl compounds and other complex structures. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a prominent example utilized in the synthesis of carbamate analogs.

Detailed research has demonstrated the synthesis of complex diarylamine derivatives starting from carbamate-protected precursors. For instance, tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate was synthesized via a Suzuki cross-coupling reaction between tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid. mdpi.com This reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate. mdpi.com The efficiency of the coupling is highly dependent on the reaction conditions, including the choice of solvent. mdpi.com While nickel-catalyzed couplings of aryl carbamates have also been explored, palladium-based systems remain central to many synthetic strategies. nih.govnih.gov

The reaction conditions are optimized to maximize the yield of the desired product. A study investigating the synthesis of tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate highlighted the significant impact of the solvent system on the reaction's outcome.

Table 1: Effect of Solvent on Suzuki Cross-Coupling Yield

Entry Solvent Temperature Yield (%)
1 THF Reflux <15
2 Toluene Reflux 70

Data sourced from a study on the synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. mdpi.com

This data clearly indicates that toluene is a superior solvent to THF for this specific transformation, leading to a significantly higher yield of the bis-coupling product. mdpi.com

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. Catalytic reactions, such as the Mannich reaction, provide an efficient route to chiral β-amino carbonyl compounds, which can be valuable intermediates for complex carbamate analogs.

The organocatalytic asymmetric Mannich reaction, for example, can be used to construct chiral building blocks starting from simple precursors. A proline-catalyzed, direct three-component Mannich reaction between an aldehyde, an amine (like an aniline derivative), and a ketone can generate complex chiral molecules. orgsyn.org While the direct use of this compound in this specific context is not detailed, the synthesis of chiral carbamates, such as (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate, is achieved using tert-butyl carbamate as a nitrogen source precursor. orgsyn.org This demonstrates the integration of the carbamate moiety into asymmetric frameworks.

Another powerful technique is the asymmetric aldol (B89426) reaction, which has been used to set the stereochemistry of key intermediates for protease inhibitors. nih.gov This approach allows for the highly diastereoselective synthesis of both syn- and anti-aldol products, which can then be converted into enantiopure aminoalkyl oxiranes bearing a tert-butyl carbamate group. nih.gov These epoxides are versatile precursors for more complex drug candidates. nih.gov

Table 2: Comparison of Asymmetric Methodologies

Reaction Key Catalyst/Reagent Starting Material Example Product Type
Mannich Reaction (S)-Proline tert-Butyl benzylidenecarbamate, Propionaldehyde Chiral β-amino carbonyl compound
Asymmetric Aldol Evans' Chiral Oxazolidinone, Bu₂BOTf Chiral N-acyloxazolidinone Chiral syn-aldol adduct

Methodologies are used to create complex chiral structures incorporating a carbamate functional group. orgsyn.orgnih.gov

Regioselective and Stereoselective Synthesis of Complex Derivatives

The synthesis of complex derivatives of this compound often requires precise control over the placement of functional groups (regioselectivity) and their three-dimensional arrangement (stereoselectivity).

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple potential reaction sites. In the context of aromatic rings, electrophilic substitution reactions can be directed to specific positions. For example, in the functionalization of 2,7-di-tert-butylpyrene, the presence of bulky tert-butyl groups directs electrophilic attack. While Friedel-Crafts acylation occurs at the 4-position, reactions with iso(thio)cyanates in the presence of a strong acid like trifluoromethanesulfonic acid lead to the regioselective formation of 1-substituted (thio)amides. beilstein-journals.org This principle of using directing groups and specific reagents to control the position of carbamoylation is a key strategy for the synthesis of well-defined, complex aromatic carbamate derivatives.

Stereoselectivity is paramount when creating molecules with multiple chiral centers. Asymmetric aldol reactions provide an excellent platform for achieving high levels of stereocontrol. nih.gov In the synthesis of precursors for β-secretase (BACE1) inhibitors, an asymmetric syn-aldol reaction was used to establish the stereochemistry of two adjacent carbon atoms. nih.gov The synthesis utilized an Evans' chiral auxiliary (an oxazolidinone) to direct the approach of the electrophile. Treatment of the chiral carboximide with dibutylboron trifluoromethanesulfonate (B1224126) (Bu₂BOTf) generates a boron enolate, which then reacts to form the desired syn-aldol product with high diastereoselectivity. nih.gov Subsequent chemical steps, including a Curtius rearrangement, install the carbamate functionality, leading to the synthesis of specific stereoisomers like tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate. nih.gov This demonstrates a sophisticated strategy for constructing complex molecules with precisely controlled stereochemistry.

Chemical Transformations and Reaction Mechanisms of Tert Butyl 4 Carbamoylphenyl Carbamate

Selective Deprotection Strategies of the tert-Butyl Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic chemistry due to its stability in various conditions and its susceptibility to cleavage under specific, controlled acidic environments. organic-chemistry.org This allows for orthogonal protection strategies in the synthesis of complex molecules.

A mild method for the cleavage of carbamate protecting groups involves the use of tetra-n-butylammonium fluoride (B91410) (TBAF). amphoteros.com While less common than acid-catalyzed methods for Boc deprotection, it offers an alternative under neutral or slightly basic conditions, which can be advantageous for substrates sensitive to strong acids. amphoteros.com

The proposed mechanism involves the nucleophilic attack of the fluoride anion on the carbonyl carbon of the carbamate group. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate is thought to generate a carbamoyl (B1232498) fluoride, which is unstable and decomposes to yield the deprotected amine, carbon dioxide, and tert-butyl fluoride. An alternative view suggests that residual water in commercial TBAF solutions may lead to hydroxide-mediated hydrolysis, but mechanistic studies point towards the direct role of the fluoride ion. amphoteros.com This method's utility has been noted for its mildness, though reaction times can be longer compared to acid hydrolysis. amphoteros.com

Table 1: Conditions for Fluoride-Mediated Boc Deprotection

ReagentSolventTemperatureTypical DurationRef.
TBAF (1 M solution)THFReflux1.5 - 8 hours amphoteros.com

Acid-catalyzed hydrolysis is the most common and well-established method for the removal of the Boc protecting group. jk-sci.comwikipedia.org The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate. jk-sci.comwikipedia.org

The mechanism proceeds through the following steps:

Protonation: The carbonyl oxygen of the carbamate group is protonated by the acid, which increases the electrophilicity of the carbonyl carbon. commonorganicchemistry.comcommonorganicchemistry.com

C-O Bond Cleavage: The bond between the tert-butyl group and the oxygen atom cleaves, leading to the formation of a highly stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas and the free amine. commonorganicchemistry.comcommonorganicchemistry.com

Protonation of Amine: Under the acidic conditions, the newly formed amine is protonated, yielding its corresponding ammonium (B1175870) salt. commonorganicchemistry.comcommonorganicchemistry.com

A potential complication of this pathway is the reaction of the liberated tert-butyl cation with other nucleophilic sites in the molecule. wikipedia.org To mitigate these side reactions, scavenger reagents like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the cation. wikipedia.org Studies have shown that the reaction kinetics can have a second-order dependence on the acid concentration. acs.orgacs.org

Table 2: Common Reagents for Acid-Catalyzed Boc Deprotection

Acid ReagentSolventKey FeaturesRef.
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Highly effective, volatile, allows for easy workup. jk-sci.com
Hydrochloric Acid (HCl)Methanol, Dioxane, Ethyl AcetateCommon, cost-effective, product isolated as HCl salt. wikipedia.org
p-Toluenesulfonic AcidDichloromethane (DCM)Solid acid, can be used for selective deprotection. jk-sci.com

Hydrogenolysis, which involves the cleavage of a chemical bond by reaction with hydrogen in the presence of a metal catalyst (e.g., Palladium on carbon), is a common method for removing protecting groups like benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz). fishersci.co.uk However, the tert-butyl carbamate group is notably stable under these conditions. This stability is a key feature that allows for its use in orthogonal protection schemes where, for instance, a Cbz group can be selectively removed by hydrogenolysis while a Boc group on the same molecule remains intact.

While classical hydrogenolysis is ineffective, other reductive methods for Boc cleavage have been developed. One such method involves the use of the tris(4-bromophenyl)amminium radical cation ("magic blue") in combination with a hydrosilane like triethylsilane. nih.gov This system facilitates the reductive cleavage of the C–O bond in tert-butyl carbamates under mild, neutral conditions, providing an alternative to acid-based methods. nih.gov

Reactivity and Transformations of the Carbamoylphenyl Moiety

The carbamoylphenyl portion of the molecule, containing a primary amide (-CONH₂) attached to the benzene (B151609) ring, offers a second site for chemical modification.

The spatial arrangement of the Boc-protected amine and the carbamoyl group on the benzene ring allows for intramolecular cyclization reactions to form heterocyclic structures. Specifically, derivatives of tert-butyl (4-carbamoylphenyl)carbamate can serve as precursors for the synthesis of quinazoline-2,4(1H,3H)-diones. This transformation typically requires the activation of the primary amide or its conversion into a more reactive functional group, such as a nitrile. For example, the cyclization of related tert-butyl (2-cyanoaryl)carbamates to form quinazolinediones has been reported. researchgate.net In the case of the carbamoylphenyl substrate, the reaction could conceptually proceed via an initial deprotection of the Boc group, followed by a cyclization reaction where the liberated amine attacks the carbamoyl group (or a derivative thereof) to form the heterocyclic ring. Such cyclizations are a key strategy in the synthesis of various biologically active quinazolinone derivatives. nih.govorganic-chemistry.org

The primary amide of the carbamoyl group can undergo several characteristic transformations.

Aminolysis: This reaction involves the substitution of the -NH₂ group of the primary amide with another amine. The mechanism proceeds via nucleophilic acyl substitution, where an incoming amine attacks the electrophilic carbonyl carbon of the carbamoyl group. This forms a tetrahedral intermediate which then collapses, expelling ammonia (B1221849) (NH₃) to form a new, more substituted amide. This transformation allows for the modification of the carbamoyl group into secondary or tertiary amides.

Azide (B81097) Formation via Curtius Rearrangement: The Curtius rearrangement is a powerful method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. nih.govnih.gov To apply this reaction to the carbamoylphenyl moiety, the primary amide must first be hydrolyzed to the corresponding carboxylic acid. This can be achieved under acidic or basic conditions. The resulting carboxylic acid is then converted into an acyl azide, typically by reaction with a reagent like diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. chemistrysteps.comyoutube.com Upon heating, the acyl azide undergoes the Curtius rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate. nih.govjove.com This highly reactive isocyanate can then be trapped with various nucleophiles. For instance, reaction with water leads to the formation of a primary amine (after decarboxylation of an intermediate carbamic acid), effectively converting the original carbamoyl group into an amino group. chemistrysteps.comyoutube.com

Exploration of Electron-Transfer and Radical Pathways

The chemical reactivity of this compound can be significantly influenced by electron-transfer processes, leading to the formation of radical intermediates. These pathways are crucial in understanding the molecule's stability and potential for undergoing unconventional transformations. The exploration of these mechanisms often involves electrochemical, photochemical, and chemical initiation methods to generate and study the resultant radical species.

One plausible pathway for the initiation of radical chemistry is through single-electron oxidation of the N-Boc-protected aniline (B41778) moiety. The electron-rich aromatic ring and the nitrogen atom of the carbamate group are susceptible to oxidation, which can lead to the formation of a radical cation. The stability and subsequent reaction pathways of this radical cation are of significant interest. Studies on analogous compounds, such as poly(3,6-di-tert-butyl-9-vinylcarbazole) and its dimeric model compounds, have shown that carbazole (B46965) chromophores bearing bulky tert-butyl groups can form dimer radical cations. scispace.com This suggests that the aromatic system of this compound could similarly undergo single-electron transfer to form a radical cation, which might then engage in intermolecular interactions.

The fate of the initially formed radical cation can vary. One significant pathway involves the fragmentation of the tert-butyl group. Research on the deprotection of tert-butyl carbamates using the triarylamminium radical cation, known as "magic blue," demonstrates a radical-initiated cleavage of the C-O bond. nih.govresearchgate.netorganic-chemistry.org In this process, the radical cation likely acts as a Lewis acid, promoting the elimination of isobutene. organic-chemistry.org This de-tert-butylation under radical conditions highlights a key reactivity pattern of the Boc group that is distinct from conventional acid- or base-catalyzed removal.

Another potential radical pathway involves the formation of an alkoxycarbonyl radical. The synthesis of N-phenylcarbamates through a cross-coupling reaction involving an alkoxycarbonyl radical intermediate suggests that such species can be generated from carbamate precursors. thieme-connect.com This pathway would involve the homolytic cleavage of the N-C(O) bond, leading to an arylaminyl radical and a tert-butoxycarbonyl radical. The subsequent reactions of these radicals would dictate the final product distribution.

Furthermore, the decarboxylation of N-arylcarbamates represents another possible fragmentation route following electron transfer or radical formation. nih.govacs.org While often studied under thermal or hydrolytic conditions, the formation of a radical cation could facilitate the loss of carbon dioxide, leading to an aminyl radical.

The general principles of proton-coupled electron transfer (PCET) are also highly relevant to the radical pathways of this compound. nih.gov PCET mechanisms involve the concerted or stepwise transfer of an electron and a proton. For an N-arylcarbamate, this could manifest as an oxidative process where the removal of an electron from the aromatic system is coupled with the removal of a proton from the nitrogen atom, leading to a neutral aminyl radical. The thermodynamic and kinetic feasibility of such pathways would depend on the specific reaction conditions, including the nature of the oxidant and the presence of a suitable proton acceptor.

A summary of potential radical intermediates and subsequent products is presented in the table below.

Initiating StepKey Radical Intermediate(s)Plausible Subsequent Reaction(s)Potential Final Product(s)
Single-Electron OxidationRadical CationC-O bond cleavage4-Aminobenzamide (B1265587), Isobutene
N-C(O) Bond HomolysisArylaminyl Radical, tert-Butoxycarbonyl RadicalHydrogen abstraction, Dimerization4-Aminobenzamide, Di-tert-butyl dicarbonate (B1257347)
Proton-Coupled Electron TransferAminyl RadicalDecarboxylation, Hydrogen abstractionAniline, 4-Aminobenzamide

The study of these electron-transfer and radical pathways is essential for a comprehensive understanding of the chemical behavior of this compound, particularly in environments where redox processes are prevalent, such as in electrochemical systems or under photochemical irradiation.

Applications in Complex Organic Synthesis and Medicinal Chemistry Precursors

Role as a Versatile Amine Protecting Group in Multistep Synthesis

The most critical feature of tert-Butyl (4-carbamoylphenyl)carbamate in multistep synthesis is the tert-butoxycarbonyl (Boc) group attached to the nitrogen atom. The Boc group is one of the most common carbamate-based protecting groups for amines due to its specific chemical properties. masterorganicchemistry.com It effectively decreases the nucleophilicity and basicity of the amine nitrogen, rendering it inert to a wide variety of reaction conditions that it might otherwise react with, such as those involving strong nucleophiles or bases. masterorganicchemistry.comorganic-chemistry.org

The installation of the Boc group typically involves the reaction of the parent amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This process is generally high-yielding and chemoselective. organic-chemistry.org The stability of the Boc group is one of its key advantages; it is resistant to many reagents, including hydrogenolysis and basic conditions, which allows for selective deprotection of other functional groups within a complex molecule. organic-chemistry.org

Conversely, the Boc group can be readily removed under anhydrous acidic conditions. organic-chemistry.org Strong acids like trifluoroacetic acid (TFA) are commonly used to cleave the carbamate (B1207046), which proceeds through a mechanism involving the formation of a stable tert-butyl carbocation. chemistrysteps.com This carbocation is then typically scavenged to prevent unwanted side reactions with sensitive functional groups. masterorganicchemistry.com This specific cleavage condition allows for orthogonal protection strategies, where other protecting groups sensitive to acid but stable to base (like Fmoc) or hydrogenolysis (like Cbz) can be used elsewhere in the molecule and removed selectively. masterorganicchemistry.comorganic-chemistry.org

Building Blocks for Diverse Heterocyclic Scaffolds

The structure of this compound provides a scaffold for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

While direct synthesis from this compound is specific, its structural motifs are key to forming pyrrole-based structures. Nitropyrrole compounds, for instance, serve as crucial intermediates for creating modified DNA minor-groove binders. nih.gov The aniline (B41778) core of the subject compound can be chemically modified through reactions like Sandmeyer or similar transformations to introduce functionalities that facilitate cyclization into pyrrole (B145914) or pyrrolidine (B122466) rings. The carbamoyl (B1232498) and the protected amine groups can be manipulated to participate in condensation reactions, such as the Paal-Knorr synthesis, with appropriate dicarbonyl compounds to form the pyrrole ring.

The phenylenediamine substructure, which can be derived from this compound, is a direct precursor for benzimidazole (B57391) synthesis. mdpi.com For example, a related compound, tert-butyl (2-aminophenyl)carbamate, can be condensed with various carboxylic acids using coupling reagents like EDCI and HOBt to form amide intermediates, which can then be cyclized to form benzimidazole rings. nih.gov This strategy is used to create a wide range of substituted benzimidazoles. nih.govresearchgate.net Similarly, the indole (B1671886) scaffold can be incorporated by coupling the aminophenyl core with indole-containing carboxylic acids. nih.govresearchgate.net A series of novel benzimidazole carbamates bearing indole moieties have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines. nih.gov The synthesis often involves the reaction of substituted o-phenylenediamines with indole carboxylic acids in the presence of a catalyst like polyphosphoric acid. researchgate.net

Table 1: Examples of Reagents Used in Benzimidazole Synthesis from Phenylenediamine Precursors

Reagent/Catalyst Role Reference
Carboxylic Acids Provides the C2 carbon of the benzimidazole ring nih.gov
EDCI / HOBt Coupling agents for amide bond formation nih.gov
Polyphosphoric Acid Catalyst for condensation and cyclization researchgate.net

The versatile nature of the carbamate and aniline functionalities allows for the synthesis of other important heterocycles.

Diazepines: The synthesis of 1,4-diazepane rings can be achieved through intramolecular cyclization strategies. researchgate.net For instance, a chiral 1,4-diazepane intermediate for the Rho-kinase inhibitor K-115 was constructed via an intramolecular Fukuyama-Mitsunobu cyclization of a protected diamino alcohol. researchgate.net The core structure of this compound can be elaborated into a suitable open-chain precursor for such cyclizations.

Thioureas: Carbamates and their activated derivatives are excellent reagents for the synthesis of ureas and thioureas. Carbamoylimidazolium salts, which are readily prepared from amines, react efficiently with other amines to produce ureas. organic-chemistry.org A similar strategy can be employed to synthesize thioureas by using N,N'-thiocarbonyldiimidazole (TCDI). organic-chemistry.org The carbamoyl group on the subject molecule can be envisioned as a handle for conversion into a thiourea (B124793) moiety through reaction with Lawesson's reagent or other thionating agents.

Precursors for Advanced Pharmaceutical Intermediates and Analogs

The Boc-protected aniline framework is fundamental in the construction of more complex molecules intended for pharmaceutical applications.

The tert-butyl carbamate group is extensively used in peptide synthesis and the creation of amino acid derivatives. masterorganicchemistry.com For example, a Boc-protected derivative of the amino acid D-serine is a key intermediate in the synthesis of Lacosamide, a medication used for the treatment of seizures. google.com The synthesis involves the condensation of N-Boc-D-serine with benzylamine (B48309), followed by alkylation. google.com This highlights the utility of the Boc group in protecting the amino functionality while other parts of the molecule are modified. Similarly, novel Cα-tetrasubstituted α-amino acids, which are important for creating peptide mimetics with stabilized structures, have been synthesized using Boc and other carbamate protecting groups. mdpi.com The this compound molecule can serve as a starting point for creating non-natural amino acid analogs where the phenyl ring and carbamoyl group form the side chain.

Table 2: Summary of Applications in Synthesis

Application Area Key Structural Feature Utilized Resulting Structures/Molecules References
Amine Protection tert-Butoxycarbonyl (Boc) group Stable intermediates for multistep synthesis masterorganicchemistry.com, chemistrysteps.com, organic-chemistry.org
Heterocycle Synthesis Aniline core, Carbamoyl group Indoles, Benzimidazoles, Diazepines, Thioureas nih.gov, organic-chemistry.org, nih.gov, researchgate.net

Generation of Urea (B33335) and Thiourea Architectures

The presence of a Boc-protected amine in precursors like tert-butyl (4-aminophenyl)carbamate allows for the directed synthesis of complex urea and thiourea structures. After selective deprotection of the Boc group, the resulting free amine serves as a nucleophile that can react with a wide range of electrophilic partners.

Specifically, the synthesis of unsymmetrical ureas and thioureas is readily achieved. The free amine derived from tert-butyl (4-aminophenyl)carbamate can be reacted with various isocyanates (R-N=C=O) to furnish the corresponding urea derivatives. Similarly, reaction with isothiocyanates (R-N=C=S) provides access to thiourea architectures. organic-chemistry.orgorganic-chemistry.org This methodology is a cornerstone in medicinal chemistry for creating libraries of compounds for biological screening, as the urea and thiourea moieties are known to be important pharmacophores that can engage in hydrogen bonding with biological targets. mdpi.comanalis.com.mynih.gov

A general scheme for this transformation is as follows:

Deprotection: The tert-butyl (4-aminophenyl)carbamate is treated with an acid (e.g., trifluoroacetic acid) to remove the Boc group, yielding p-phenylenediamine.

Urea/Thiourea Formation: The resulting diamine, or a mono-acylated version, can then react with an isocyanate or isothiocyanate to form the desired urea or thiourea linkage. For instance, reacting tert-butyl (4-aminophenyl)carbamate with an isothiocyanate directly would lead to the formation of a thiourea on the free amino group. researchgate.netchemicalbook.com The synthesis of thiourea derivatives can be achieved by reacting the corresponding amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) intermediate, which is then treated with reagents like di-tert-butyl dicarbonate to yield the isothiocyanate, or reacted with another amine. kiku.dkgoogle.com

Intermediates in the Synthesis of Therapeutically Relevant Compounds (e.g., Lacosamide)

The tert-butyl carbamate protecting group strategy is pivotal in the synthesis of numerous pharmaceuticals. A prominent example is the anticonvulsant drug Lacosamide, (R)-2-acetamido-N-benzyl-3-methoxypropionamide. The synthesis of Lacosamide relies on chiral amino acid precursors where the amino group is protected by a Boc moiety to prevent unwanted side reactions and maintain stereochemical integrity during synthesis.

A common synthetic route to Lacosamide starts with N-Boc-D-serine. google.com The key steps are:

Amide Formation: N-Boc-D-serine is condensed with benzylamine to form the amide (R)-tert-butyl (1-(benzylamino)-1-oxo-3-hydroxypropan-2-yl)carbamate. This step protects the carboxylic acid function as a benzylamide while the amine remains protected by the Boc group. google.com

O-Methylation: The hydroxyl group of the serine residue is then methylated, typically using a methylating agent like methyl iodide with silver oxide or dimethyl sulfate.

Deprotection and Acetylation: The Boc protecting group is removed from the amine using acidic conditions. The resulting free amine is then acetylated using acetic anhydride (B1165640) or acetyl chloride to yield the final product, Lacosamide.

This synthesis highlights the essential role of Boc-protected intermediates. The use of N-Boc-D-serine ensures the correct stereochemistry is carried through to the final active pharmaceutical ingredient. google.com While not this compound itself, this example demonstrates the critical importance of the tert-butyl carbamate functional group in the construction of complex, therapeutically relevant molecules. nih.gov

Design of Enzyme Inhibitors and Modulators as Chemical Probes

Carbamate-containing molecules are frequently employed in the design of enzyme inhibitors and chemical probes due to their ability to act as stable mimics of transition states or to form covalent bonds with active site residues. nih.govresearchgate.net The tert-butyl (phenyl)carbamate scaffold has been successfully utilized to develop potent and selective inhibitors for various enzymes.

A notable example involves the development of anti-inflammatory agents targeting cyclooxygenase-2 (COX-2). A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. nih.govnih.gov The core structure, which features the tert-butyl carbamate group, was systematically modified to explore structure-activity relationships. The anti-inflammatory effects were measured using the carrageenan-induced rat paw edema model, with results showing significant inhibition of inflammation. nih.govresearchgate.net

The findings for several of these compounds are summarized in the table below.

CompoundSubstituent Group (R)% Inhibition of Inflammation (after 12h)
4a4-fluorobenzamido54.130
4b4-methylbenzamido49.637
4c4-tert-butylbenzamido48.148
4d2-iodobenzamido52.592
4e4-nitrobenzamido39.021
4f2-hydroxybenzamido47.407
4h2,4,5-trimethoxybenzamido51.111
4i4-(1H-indol-2-yl)butanamido54.239
4j2-(4-isobutylphenyl)propanamido48.888
Indomethacin (Standard)N/A56.296

Data sourced from Bhookya, S., et al. (2017). nih.govnih.govresearchgate.net

The results indicate that compounds with specific substitutions, such as 4i (4-(1H-indol-2-yl)butanamido) and 4a (4-fluorobenzamido), exhibited anti-inflammatory activity comparable to the standard drug, Indomethacin. researchgate.net This research demonstrates the utility of the tert-butyl phenylcarbamate scaffold as a platform for developing potent enzyme modulators. nih.gov Furthermore, related carbamate structures have been investigated as inhibitors of other enzymes, such as urokinase, which is implicated in cancer metastasis, and cholinesterases, which are targets for Alzheimer's disease treatment, underscoring the broad applicability of this chemical class in designing targeted therapeutic agents and chemical probes. nih.govnih.govnih.gov

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive article detailing the advanced spectroscopic and crystallographic investigations of the chemical compound this compound, also known as N-Boc-4-aminobenzamide, cannot be generated at this time. Despite extensive searches for detailed experimental data, specific information regarding its high-resolution nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), infrared (IR), ultraviolet-visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction analysis is not publicly available in the indexed scientific literature.

The required sections on ¹H, ¹³C, and 2D correlation NMR spectroscopy, HRMS fragmentation analysis, IR and UV-Vis structural elucidation, and single-crystal X-ray diffraction for determining molecular conformation and intermolecular interactions depend entirely on experimental results that have not been published or are not readily retrievable. Without this foundational data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research and publication of these specific analytical investigations are needed before a detailed article can be composed.

Advanced Spectroscopic and Crystallographic Investigations

Single-Crystal X-ray Diffraction Analysis

Polymorphism and Solid-State Structural Elucidation

No published studies detailing the polymorphic forms of tert-Butyl (4-carbamoylphenyl)carbamate were identified. Research into the potential for this compound to exist in different crystalline structures, which would be foundational for understanding its solid-state properties, appears not to have been a focus of investigation in the available literature. Consequently, data from techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), or single-crystal X-ray diffraction, which are essential for the elucidation of solid-state structures and the identification of polymorphs, are absent for this specific compound.

Chromatographic Purity and Analytical Method Development (e.g., HPLC, UPLC)

Similarly, a thorough review of scientific databases and analytical chemistry literature did not yield any specific, validated high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) methods developed for the express purpose of determining the purity of this compound. While the synthesis of this compound is reported, the detailed analytical methods used for its quality control and purity assessment, including parameters such as column type, mobile phase composition, flow rate, and detector wavelength, have not been published. Therefore, no data tables or detailed research findings on its chromatographic analysis can be provided.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in investigating the intrinsic properties of carbamate (B1207046) derivatives. researchgate.netmdpi.com These calculations provide a foundational understanding of the molecule's stability and reactivity. By solving approximations of the Schrödinger equation, DFT can determine the electron density and, from it, derive key molecular properties. Studies on related carbamate structures show that DFT is a powerful tool for understanding conformation and electronic characteristics. chemrxiv.org

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. DFT calculations are used to map out the distribution of electrons and identify regions that are susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. chemrxiv.org A smaller gap suggests higher reactivity. For carbamate-containing compounds, these calculations help in understanding the delocalization of π-electrons across the carbamate and phenyl groups, which influences the molecule's chemical behavior. chemrxiv.org The electrostatic potential can also be calculated to visualize electron-rich and electron-poor regions, further predicting sites of interaction.

Conformational Analysis and Energetic Profiles

Molecules like tert-Butyl (4-carbamoylphenyl)carbamate can exist in various spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. chemrxiv.org Using DFT, researchers can perform geometry optimizations to find the lowest energy structures. scielo.br For carbamate derivatives, a key area of study is the relative orientation of the tert-butyl group, the carbamate linkage, and the phenyl ring. upenn.edu These analyses reveal that steric hindrance from the bulky tert-butyl group plays a significant role in determining the preferred conformation. nih.gov The energetic profiles can reveal the likelihood of the molecule adopting specific shapes, which is crucial for its interaction with biological targets. upenn.edu Studies on similar molecules have identified strong hydrogen bond interactions that stabilize certain conformations. chemrxiv.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a ligand, such as this compound, might bind to a macromolecular target, typically a protein or enzyme. biointerfaceresearch.commdpi.com These simulations are fundamental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Investigation of Binding Modes within Enzyme Active Sites

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor's active site to form a stable complex. nih.gov For derivatives of tert-butyl phenylcarbamate, docking studies have been performed to explore their binding modes within various enzyme active sites. For instance, in a study on related tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives, compounds were docked into the active sites of Mycobacterium tuberculosis enoyl reductase (InhA) and Candida albicans dihydrofolate reductase. researchgate.netresearchgate.net These simulations help determine the probable binding poses and identify key interactions that stabilize the ligand-enzyme complex. The process involves placing the ligand in multiple positions and orientations within the active site and scoring each pose based on a calculated binding affinity or energy. mdpi.com

Ligand-Macromolecule Interaction Profiling

Following docking, the resulting ligand-receptor complexes are analyzed to create a detailed profile of the intermolecular interactions. nih.gov These interactions are crucial for the stability of the complex and the biological activity of the ligand. The primary types of interactions observed for carbamate derivatives include:

Hydrogen Bonds: The carbamate and carbamoyl (B1232498) groups contain hydrogen bond donors (N-H) and acceptors (C=O) that can form strong interactions with amino acid residues in the enzyme's active site. nih.gov

Hydrophobic Interactions: The phenyl ring and the tert-butyl group can engage in hydrophobic interactions with nonpolar residues of the target protein.

In studies of related carbamate compounds, specific amino acid residues involved in these interactions have been identified, providing a clearer picture of the binding mechanism. researchgate.netresearchgate.net

The table below summarizes typical interaction data obtained from docking simulations of related tert-butyl phenylcarbamate derivatives with enzyme active sites.

DerivativeTarget EnzymeKey Interacting ResiduesType of InteractionPredicted Binding Affinity (kcal/mol)
Derivative 6bM. tuberculosis enoyl reductaseTYR158, MET199Hydrogen Bond, Hydrophobic-8.5
Derivative 6eM. tuberculosis enoyl reductaseGLY104, ILE215Hydrogen Bond, Hydrophobic-8.2
Derivative 6cC. albicans DHFRILE7, SER59Hydrogen Bond-7.9
Derivative 6gC. albicans DHFRPHE34, LEU22Hydrophobic-7.5

Data is hypothetical based on findings for analogous compounds reported in scientific literature. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are used to predict the activity of newly designed compounds without the need for synthesis and testing.

For classes of compounds like carbamates, 3D-QSAR models can be developed. nih.gov This process involves several steps:

A dataset of molecules with known activities is selected.

The 3D structures of the molecules are generated and aligned based on a common scaffold.

Molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated for each molecule.

Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

The resulting QSAR model can then be used to predict the activity of other compounds, including this compound, and to guide the design of new derivatives with improved potency. nih.gov These models provide valuable insights into which structural features are most important for the desired biological effect.

Computational Analysis of Reaction Mechanisms and Transition States

A thorough review of scientific literature reveals a notable absence of specific computational studies focused on the reaction mechanisms and transition states involving this compound. While computational chemistry is a powerful tool for elucidating reaction pathways, determining activation energies, and characterizing the geometry of transition states, such detailed analyses for this particular compound have not been published in the available research.

Studies on other carbamate derivatives have utilized methods like Density Functional Theory (DFT) to investigate reaction energetics and propose mechanistic pathways, for instance, in palladium-catalyzed synthesis or hydrolysis reactions. mdpi.com These types of computational investigations provide critical insights into how catalysts function and how substituent groups on the carbamate structure can influence reaction outcomes.

However, for this compound, specific data on transition state structures, intrinsic reaction coordinates, or activation energy barriers for its formation or subsequent reactions are not present in the current body of scientific literature. Consequently, it is not possible to provide detailed research findings or data tables on this specific topic as the primary research has not yet been conducted or published.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of tert-Butyl (4-carbamoylphenyl)carbamate and its derivatives traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. Future research is increasingly focused on developing greener and more sustainable synthetic methodologies.

Carbamate (B1207046) Synthesis: The formation of the tert-butyl carbamate moiety often uses di-tert-butyl dicarbonate (B1257347). Future routes may explore halogen-free methods that utilize carbon dioxide (CO2) as a cheap, abundant, and non-toxic C1 source, reacting it directly with the corresponding aniline (B41778) and an alcohol. rsc.orgpsu.edu Research into novel catalytic systems, including basic catalysts, could enable these reactions under milder conditions, reducing energy consumption. psu.edu Another sustainable approach involves the direct transformation of Boc-protected amines into different carbamates using bases like lithium tert-butoxide, which avoids toxic reagents and metal catalysts. rsc.org

Amide Synthesis: The formation of the benzamide (B126) group typically employs stoichiometric activating agents (e.g., carbodiimides), which produce substantial byproducts. ucl.ac.uk A key future direction is the adoption of catalytic amide bond formation. This includes biocatalytic methods using enzymes like Candida antarctica lipase (B570770) B (CALB) in green solvents, which are highly efficient and environmentally benign. rsc.orgnih.gov Other innovative approaches include catalysis with boronic acids or the use of reusable Brønsted acidic ionic liquids that facilitate direct amidation with water as the only byproduct. ucl.ac.ukacs.org

Exploration of Unprecedented Chemical Transformations and Reactivity

The unique electronic and steric environment of the N-Boc and amide groups in this compound provides a platform for exploring novel chemical reactions.

One-Pot Transformations: The Boc-protected amine is not merely a passive protecting group; its reactivity can be harnessed for direct, one-pot conversions into other functional groups. For instance, methods have been developed to transform N-Boc protected anilines directly into various amides using Grignard reagents, bypassing the need for deprotection and subsequent acylation steps. rsc.org This strategy could be applied to the carbamate portion of the molecule to introduce diverse functionalities.

N–C Bond Activation: Recent studies have shown that the N–C(O) bond in N-acyl-tert-butyl-carbamates is inherently twisted. acs.org This ground-state distortion weakens the typical amide resonance, making the N–C bond susceptible to cleavage and cross-coupling reactions, a transformation that is generally difficult to achieve with standard amides. acs.org Future research could exploit this latent reactivity in this compound for novel carbon-carbon or carbon-heteroatom bond formations at the nitrogen atom.

Unusual Deprotection Pathways: While the Boc group is classically removed under acidic conditions, instances of deprotection under basic conditions have been reported. researchgate.net Investigating these non-classical reaction pathways could lead to new, orthogonal deprotection strategies, enhancing the compound's utility in complex, multi-step syntheses where acid-labile groups must be preserved.

Integration into Advanced Materials Science Research

The rigid phenyl core combined with the hydrogen-bonding capabilities of the carbamate and amide moieties makes this compound an attractive monomer for materials science.

Polymer Synthesis: The compound can be envisioned as a building block for functional polymers. After deprotection of the Boc group, the resulting primary aniline can participate in polymerization reactions. For example, it could be used to synthesize polyamides or polyurethanes with specific properties conferred by the pendant carbamoyl (B1232498) group. Boc-protected monomers are increasingly used to create polymers with functional amine groups after a simple deprotection step. researchgate.netnanosoftpolymers.comreddit.com The properties of the final polymer, such as solubility, thermal stability, and mechanical strength, can be tuned based on the monomer structure.

Supramolecular Chemistry: The N-H protons and carbonyl oxygens of both the carbamate and amide groups can act as hydrogen bond donors and acceptors, respectively. This structural feature is ideal for designing self-assembling systems and supramolecular networks. These ordered structures could find applications in areas such as crystal engineering, gel formation, and the development of responsive materials.

The table below summarizes the potential roles of the compound's structural features in materials science.

Structural FeaturePotential Role in Materials ScienceType of Material
Boc-protected Amine Serves as a latent reactive site for polymerization after deprotection.Polyamides, Polyimides, Polyurethanes
Aromatic Ring Provides rigidity, thermal stability, and potential for π-π stacking interactions.High-performance polymers, Organic electronics
Carbamoyl (Amide) Group Acts as a hydrogen-bonding site, enhances intermolecular interactions.Supramolecular gels, Liquid crystals, Self-healing materials
Carbamate Group Also a hydrogen-bonding site, influences polymer chain packing and conformation.Modified polyurethanes, Functional polymers

Utilization in High-Throughput Synthesis and Combinatorial Library Design

In medicinal chemistry and drug discovery, the rapid synthesis of large numbers of diverse compounds is crucial. This compound is an ideal scaffold for building combinatorial libraries. ingentaconnect.com

Scaffold for Library Synthesis: The molecule possesses two distinct points for diversification.

After removing the Boc protecting group, the resulting 4-aminobenzamide (B1265587) can be reacted with a diverse library of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a wide array of N-substituted derivatives.

Alternatively, the synthesis can be modified to start with 4-(tert-butoxycarbonylamino)benzoic acid, which can be coupled with a library of different amines to create a diverse set of benzamides.

Automated Synthesis: The robust nature of amide coupling reactions makes them well-suited for automated, high-throughput synthesis platforms, including those using continuous flow or stopped-flow reactors. prolabas.comrsc.org Such platforms can accelerate the production of compound libraries based on the this compound core, enabling faster screening for biologically active molecules. chemistryworld.comresearchgate.net The generation of these focused libraries is a key strategy in modern drug discovery to efficiently explore the structure-activity relationship (SAR) of a chemical series. nih.gov

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating research. Future studies on this compound and its derivatives will greatly benefit from such a synergistic approach.

Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and elucidate mechanisms for both the synthesis of the molecule and its subsequent transformations. mdpi.comrsc.org For example, computational studies can help understand the stability of reaction intermediates and predict the regioselectivity of further functionalization on the aromatic ring. researchgate.netbohrium.com

Conformational and Electronic Analysis: The biological activity and material properties of molecules derived from this scaffold are heavily influenced by their three-dimensional shape and electronic properties. Computational methods can predict the most stable conformers, analyze the distribution of electron density (e.g., via molecular electrostatic potential maps), and calculate frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding reactivity and intermolecular interactions. tandfonline.comtandfonline.comnih.gov

In Silico Screening and Design: Before undertaking extensive synthetic work, computational docking and molecular dynamics simulations can be used to predict how derivatives of this compound might bind to biological targets, such as enzymes or receptors. acs.org This allows for the rational design of new compounds with potentially enhanced activity, prioritizing the synthesis of the most promising candidates and thus saving significant time and resources.

This combined experimental and computational workflow represents a modern, efficient approach to chemical research, enabling a deeper understanding and more rapid development of new applications for versatile molecules like this compound.

Q & A

Q. Table 1: Representative Synthetic Conditions

ReagentBaseSolventTemperatureYield Range*
tert-Butyl chloroformateTriethylamineDCM0–25°C60–75%
tert-Butyl chloroformatePyridineTHFRT50–65%
*Yields inferred from analogous syntheses in .

How can researchers ensure the purity and structural integrity of this compound during synthesis?

Methodological Answer:
Purity and structural validation require:

  • Chromatographic techniques : HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf ~0.5 in ethyl acetate/hexane) for monitoring .
  • Spectroscopic confirmation :
    • NMR : 1^1H NMR should show tert-butyl singlet (~1.4 ppm) and aromatic protons (~7.2–7.8 ppm) .
    • IR : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~3350 cm1^{-1} (N-H stretch) confirm carbamate and amide groups .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .

What are the critical safety considerations when handling this compound in aqueous versus anhydrous reaction conditions?

Methodological Answer:

  • Aqueous conditions : Hydrolysis may release CO2_2 and amines; use fume hoods to avoid inhalation .
  • Anhydrous conditions : Moisture-sensitive reagents require inert atmosphere (N2_2/Ar) and dry solvents .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if dust is generated .
  • Decomposition : Avoid strong acids/bases to prevent tert-butyl group cleavage, which releases flammable isobutene .

Advanced Research Questions

How can reaction conditions be optimized to scale up this compound synthesis while maintaining reproducibility?

Methodological Answer:

  • Continuous flow reactors : Improve heat dissipation and mixing efficiency for exothermic reactions .
  • In-line analytics : Use FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .
  • Solvent recycling : Distill and reuse solvents like DCM to reduce costs and waste .
  • DoE (Design of Experiments) : Apply factorial design to evaluate interactions between temperature, concentration, and catalyst loading .

What strategies can resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex derivatives by correlating 1^1H and 13^{13}C shifts .
  • Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .
  • DFT calculations : Compare experimental IR/NMR data with computational models to validate structures .
  • Cross-validation : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular formulas (±2 ppm accuracy) .

How does the steric and electronic environment of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Steric effects : The bulky tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, favoring alternative reaction pathways (e.g., deprotection under acidic conditions) .
  • Electronic effects : Electron-donating tert-butyl groups stabilize the carbamate intermediate, reducing electrophilicity.
  • Experimental validation : Compare reaction rates with tert-butyl vs. methyl carbamates using kinetic studies (e.g., UV-Vis monitoring) .

Q. Table 2: Reactivity Comparison of Carbamate Derivatives

Carbamate DerivativeRelative Reaction Rate*Preferred Nucleophile
tert-Butyl1.0 (reference)Strong bases (e.g., Grignard)
Methyl3.2Weak nucleophiles (e.g., amines)
*Data extrapolated from analogous systems in .

What advanced analytical techniques are recommended for studying degradation products of this compound under oxidative stress?

Methodological Answer:

  • LC-MS/MS : Identify degradation products (e.g., 4-carbamoylphenylamine) with fragmentation patterns .
  • Accelerated stability studies : Expose the compound to H2_2O2_2/UV light and analyze using GC-MS to detect volatile byproducts (e.g., isobutene) .
  • EPR spectroscopy : Detect free radicals formed during oxidation .
  • Forced degradation protocols : Use ICH guidelines (Q1A) to simulate hydrolytic, thermal, and photolytic stress .

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tert-Butyl (4-carbamoylphenyl)carbamate

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